molecular formula C28H34FNaO9 B12730343 Einecs 223-323-0 CAS No. 3826-86-6

Einecs 223-323-0

Cat. No.: B12730343
CAS No.: 3826-86-6
M. Wt: 556.6 g/mol
InChI Key: IRDIRROACGRIPU-ZXCVRMADSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Einecs 223-323-0, also known as triphenylphosphine sulfide, is a chemical compound with the molecular formula C18H15PS and a molecular weight of 294.357 g/mol . This compound is widely used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triphenylphosphine sulfide can be synthesized through the reaction of triphenylphosphine with sulfur. The reaction typically occurs in an inert atmosphere to prevent oxidation. The general reaction is as follows:

P(C6H5)3+SP(C6H5)3S\text{P(C}_6\text{H}_5\text{)}_3 + \text{S} \rightarrow \text{P(C}_6\text{H}_5\text{)}_3\text{S} P(C6​H5​)3​+S→P(C6​H5​)3​S

This reaction is usually carried out in a solvent such as benzene or toluene at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of triphenylphosphine sulfide involves large-scale reactors where triphenylphosphine and sulfur are combined under controlled conditions. The process ensures high yield and purity of the product, which is essential for its applications in various industries .

Chemical Reactions Analysis

Types of Reactions

Triphenylphosphine sulfide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Triphenylphosphine sulfide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which triphenylphosphine sulfide exerts its effects involves its ability to act as a ligand and form complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved include coordination with transition metals and activation of substrates for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triphenylphosphine sulfide is unique due to its sulfur atom, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific catalytic and synthetic applications where sulfur’s presence is advantageous .

Properties

CAS No.

3826-86-6

Molecular Formula

C28H34FNaO9

Molecular Weight

556.6 g/mol

IUPAC Name

sodium;4-[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethoxy]-4-oxobutanoate

InChI

InChI=1S/C28H35FO9.Na/c1-24(2)37-21-12-18-17-6-5-15-11-16(30)9-10-25(15,3)27(17,29)19(31)13-26(18,4)28(21,38-24)20(32)14-36-23(35)8-7-22(33)34;/h9-11,17-19,21,31H,5-8,12-14H2,1-4H3,(H,33,34);/q;+1/p-1/t17-,18-,19-,21+,25-,26-,27-,28+;/m0./s1

InChI Key

IRDIRROACGRIPU-ZXCVRMADSA-M

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)COC(=O)CCC(=O)[O-])CCC5=CC(=O)C=C[C@@]53C)F)O.[Na+]

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)CCC(=O)[O-])C)O)F)C)C.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.